N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a combination of benzothiazole, pyridine, and dioxine moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves multiple steps, including the formation of the benzothiazole and dioxine rings, followed by their coupling with the pyridine moiety. Typical reaction conditions might include:
Formation of Benzothiazole Ring: This could involve the cyclization of an ortho-aminothiophenol with a suitable carboxylic acid derivative.
Formation of Dioxine Ring: This might be achieved through the cyclization of a dihydroxybenzene derivative with an appropriate dihalide.
Coupling Reactions: The final coupling of the benzothiazole and dioxine rings with the pyridine moiety could involve amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzothiazole or dioxine rings.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like benzothiazole and pyridine.
Medicine
In medicine, it might be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Industrially, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other benzothiazole or pyridine derivatives.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structure, which might confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-8-9-17-21(11-15)30-23(25-17)26(13-16-5-4-10-24-12-16)22(27)20-14-28-18-6-2-3-7-19(18)29-20/h2-12,20H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKGYLFLBDUCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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